Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-methyl-
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Overview
Description
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-methyl- is a heterocyclic compound that belongs to the class of pyrimidoisoquinolines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused to an isoquinoline ring. The presence of multiple nitrogen atoms in the ring system makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of aldehydes with β-ketoesters followed by cyclization with aminopyrimidines can yield the desired compound . Another approach involves the use of multi-component reactions, where barbituric or thiobarbituric acid, amines, and aldehydes are reacted together .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of continuous flow reactors and green chemistry techniques can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and specific reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted pyrimidoisoquinolines .
Scientific Research Applications
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-methyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound may also interact with DNA, leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidoisoquinolines and pyrimidopyrimidines, such as:
Uniqueness
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-methyl- is unique due to its specific structure and the presence of multiple nitrogen atoms, which contribute to its diverse chemical and biological properties. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
53729-17-2 |
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Molecular Formula |
C12H15N5 |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
6-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-1,3-diamine |
InChI |
InChI=1S/C12H15N5/c1-6-7-4-2-3-5-8(7)9-10(13)16-12(14)17-11(9)15-6/h2-5H2,1H3,(H4,13,14,15,16,17) |
InChI Key |
GVVZCEHFIORPTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2=C3C(=NC(=NC3=N1)N)N |
Origin of Product |
United States |
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